3-hydroxy-1-oxo-N-(2-sulfamoylphenyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide
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Overview
Description
N-[2-(AMINOSULFONYL)PHENYL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound with the molecular formula C19H17N3O5S and a molecular weight of 399.428 . This compound is part of a collection of rare and unique chemicals used in early discovery research
Preparation Methods
The synthesis of N-[2-(AMINOSULFONYL)PHENYL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The optimal conditions for this reaction are designed to prevent partial destruction of the original heterocyclic ester, thereby avoiding the formation of specific impurities . The reaction typically yields high purity and high yield products
Chemical Reactions Analysis
N-[2-(AMINOSULFONYL)PHENYL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include aniline, aminophenols, and O-alkylsubstituted analogs . The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups attached to the quinoline core .
Scientific Research Applications
This compound has several scientific research applications. It is of interest as a potential inhibitor of aldosterone synthase, making it relevant in the study of diuretic agents . Additionally, it has been studied for its effects on urinary output in animal models, showing statistically significant diuretic effects . Its unique structure and properties make it a valuable tool in medicinal chemistry and pharmaceutical research.
Mechanism of Action
The mechanism of action of N-[2-(AMINOSULFONYL)PHENYL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with molecular targets such as aldosterone synthase . By inhibiting this enzyme, the compound can modulate the production of aldosterone, a hormone involved in regulating sodium and water balance in the body . This inhibition leads to increased urinary output, which is the basis for its diuretic effects .
Comparison with Similar Compounds
Similar compounds to N-[2-(AMINOSULFONYL)PHENYL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE include:
- N-[2-(AMINOSULFONYL)PHENYL]-6-HYDROXY-4-OXO-1,2-DIHYDRO-4H-PYRROLO[3,2,1-IJ]QUINOLINE-5-CARBOXAMIDE
- 7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
- 7-HYDROXY-5-OXO-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE
These compounds share a similar quinoline core structure but differ in the functional groups attached, which can influence their chemical properties and biological activities. The unique combination of functional groups in N-[2-(AMINOSULFONYL)PHENYL]-7-HYDROXY-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE contributes to its specific inhibitory effects on aldosterone synthase and its potential as a diuretic agent .
Properties
Molecular Formula |
C19H17N3O5S |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-N-(2-sulfamoylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
InChI |
InChI=1S/C19H17N3O5S/c20-28(26,27)14-9-2-1-8-13(14)21-18(24)15-17(23)12-7-3-5-11-6-4-10-22(16(11)12)19(15)25/h1-3,5,7-9,23H,4,6,10H2,(H,21,24)(H2,20,26,27) |
InChI Key |
SVCAQDWZCJKJBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=CC=C4S(=O)(=O)N)O |
Origin of Product |
United States |
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